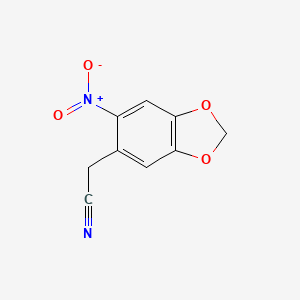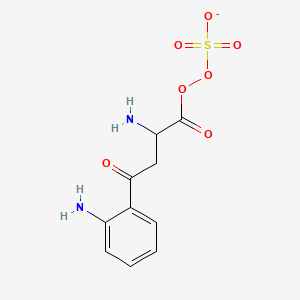
(6-Nitro-1,3-benzodioxol-5-yl)acetonitrile
Vue d'ensemble
Description
(6-Nitro-1,3-benzodioxol-5-yl)acetonitrile is an organic compound characterized by the presence of a nitro group and a benzodioxole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Nitro-1,3-benzodioxol-5-yl)acetonitrile typically involves the nitration of 1,3-benzodioxole followed by the introduction of an acetonitrile group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent introduction of the acetonitrile group can be achieved through a nucleophilic substitution reaction using appropriate reagents and solvents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process would require stringent control of reaction parameters to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to optimize the production process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various chemical transformations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the nitro group.
Reduction: Amine derivatives.
Substitution: Various substituted benzodioxole derivatives.
Applications De Recherche Scientifique
(6-Nitro-1,3-benzodioxol-5-yl)acetonitrile has found applications in several areas of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of nitroaromatic compounds with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for its nitro group which can be modified to enhance biological activity.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (6-Nitro-1,3-benzodioxol-5-yl)acetonitrile involves its interaction with molecular targets through its nitro and benzodioxole groups. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The benzodioxole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
- (6-Nitro-1,3-benzodioxol-5-yl)ethanol
- (6-Nitro-1,3-benzodioxol-5-yl)acrylic acid
- (6-Nitro-1,3-benzodioxol-5-yl)propanamide
Comparison: (6-Nitro-1,3-benzodioxol-5-yl)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The acetonitrile group can participate in nucleophilic addition and substitution reactions, offering a versatile platform for further chemical modifications. In contrast, the ethanol, acrylic acid, and propanamide derivatives have different functional groups that influence their reactivity and applications in various fields.
Propriétés
IUPAC Name |
2-(6-nitro-1,3-benzodioxol-5-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c10-2-1-6-3-8-9(15-5-14-8)4-7(6)11(12)13/h3-4H,1,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTAPDMBLIJZFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CC#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70295744 | |
| Record name | (6-nitro-1,3-benzodioxol-5-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67302-16-3 | |
| Record name | NSC105302 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (6-nitro-1,3-benzodioxol-5-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70295744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester](/img/structure/B3055776.png)





